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Compound of Interest

Compound Name: VCP171

Cat. No.: B10770963

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological
Activity of a Novel Adenosine A1l Receptor Positive Allosteric Modulator

Abstract

VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-
methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine Al
receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, VCP171
has garnered significant interest within the scientific community for its potential therapeutic
applications, particularly in the management of neuropathic pain. This technical guide provides
a comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological characteristics of VCP171. Detailed experimental protocols for key assays
and a summary of the known signaling pathways associated with its mechanism of action are
also presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

VCP171 is a synthetic small molecule with a well-defined chemical structure. Its identity and
fundamental properties are summarized in the tables below.

Table 1: Chemical Identity of VCP171
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Identifier Value

[2-amino-4-[3-(trifluoromethyl)phenyl]-3-
Formal Name )
thienyl]phenyl-methanone

CAS Number 1018830-99-3
Molecular Formula Ci1sH12FsNOS
Molecular Weight 347.35 g/mol [2][3]

NC1=C(C(=0)C2=CC=CC=C2)C(=CS1)C3=CC
=CC(=C3)C(F)(F)F

SMILES

INChl=1S/C18H12F3NOS/c19-18(20,21)13-8-4-
InChl 7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-
1-3-6-11/h1-10H,22H2

InChlKey HNHLVOBHWXLIGP-UHFFFAOYSA-N

ble 2: Physicochemical ies of VC

Property Value
Appearance Crystalline solid
Purity >98% (HPLC)[2][3]

DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10

Solubilit
Y mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL

Storage Store at -20°CJ3]

Biological and Pharmacological Properties

VCP171 is characterized as a positive allosteric modulator of the adenosine Al receptor.[1][2]
[3] This means it binds to a site on the receptor that is distinct from the orthosteric site where
the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy
of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, VCP171 can
act as a partial agonist, leading to the inhibition of cCAMP activity.[2][3]
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Table 3: Pharmacological Data for VCP171

Parameter

Value

Species/Assay Condition

Target

Adenosine Al Receptor (ALR)

Human, Rat

Mechanism of Action

Positive Allosteric Modulator

(PAM)
pKb 5.65
ECso 15.8 uM

Kinetic assay measuring

agonist dissociation

ECso (eEPSC reduction in

Lamina | neurons)

1.995 uM (neuropathic pain
model) vs 2.512 pM (sham)

Rat

ECso (eEPSC reduction in

Lamina Il neurons)

0.251 puM (neuropathic pain
model) vs 0.631 uM (sham)

Rat

Signaling Pathways

Activation of the adenosine Al receptor, a G-protein coupled receptor (GPCR), initiates a

cascade of intracellular signaling events. VCP171, as a positive allosteric modulator, enhances

these signaling pathways in the presence of an agonist. The primary signaling mechanism

involves the coupling of the ALR to inhibitory G-proteins (Gi/0).
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VCP171 enhances adenosine Al receptor signaling pathways.

Upon agonist binding, the activated A1R-Gi/o complex leads to:

« Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.

[4115]

 Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATP-

sensitive potassium (KATP) channels, leading to membrane hyperpolarization and reduced
neuronal excitability.[4][6]

« Inhibition of N-type and P/Q-type voltage-gated calcium channels, which suppresses
neurotransmitter release.[4][7]
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 Activation of phospholipase C (PLC), which can lead to the mobilization of intracellular
calcium and activation of protein kinase C (PKC).[4]

» Modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2
pathway.[8]

e Recruitment of B-arrestin 2, which is enhanced by VCP171 in the presence of an agonist.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of the
pharmacological properties of VCP171. Below are generalized protocols for key assays used to
characterize its activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of VCP171 to the adenosine Al receptor.

Prepare cell membranes
expressing A1IR

Incubate membranes with a fixed
concentration of radiolabeled A1R antagonist
and varying concentrations of VCP171

'

Geparate bound and free radioligana

by vacuum filtration

:

C/Ieasure radioactivity of bound radioliganoD

on the filter

:

Analyze data to determine
IC50 and Ki values
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Workflow for a competitive radioligand binding assay.

Protocol:

Membrane Preparation: Homogenize cells or tissues expressing the adenosine Al receptor
in a suitable buffer and prepare a membrane fraction by centrifugation.

 Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration
of a specific A1R radioligand (e.g., [BH|[DPCPX) and a range of concentrations of VCP171.

o Separation: After incubation to reach equilibrium, rapidly filter the contents of each well
through a glass fiber filter to separate the membrane-bound radioligand from the free
radioligand.

e Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

e Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the VCP171
concentration and fit the data to a sigmoidal dose-response curve to determine the I1Cso
value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of VCP171 on the inhibition of adenylyl cyclase
activity.
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(Culture cells expressing AlR)

Pre-incubate cells with VCP171,
then stimulate with an A1R agonist
in the presence of forskolin

Lyse the cells to release
intracellular cAMP

Measure cAMP levels using a
competitive immunoassay (e.g., HTRF, ELISA)

:

Determine the effect of VCP171 on
agonist-mediated inhibition of cCAMP production
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Grepare acute brain or spinal cord slices)

:

Establish a whole-cell patch clamp
recording from a target neuron

:

Record baseline synaptic activity
(e.g., evoked excitatory postsynaptic currents - eEPSCs)

:

(Bath-apply VCP171 at a known concentration)

:

Record synaptic activity in the
presence of VCP171

:

(Analyze changes in eEPSC amplitude)

frequency, and kinetics

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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